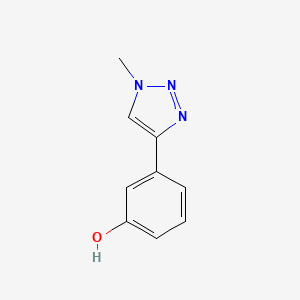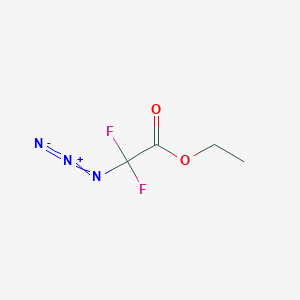
2-アジド-2,2-ジフルオロ酢酸エチル
概要
説明
科学的研究の応用
Ethyl 2-azido-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving triazole moieties.
作用機序
Target of Action
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .
Result of Action
As a result of its action, Ethyl 2-azido-2,2-difluoroacetate enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.
生化学分析
Biochemical Properties
Ethyl 2-azido-2,2-difluoroacetate plays a significant role in biochemical reactions. It is active in the click reaction, which allows the transformation of amine substrates to their amide analog . This process is followed by the subsequent click reaction to form amide-triazole functionalities
Molecular Mechanism
The molecular mechanism of Ethyl 2-azido-2,2-difluoroacetate involves its role as a reagent in the click reaction . It enables the transformation of amine substrates into their amide analogs, followed by a subsequent click reaction to form amide-triazole functionalities This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-azido-2,2-difluoroacetate can be synthesized through the reaction of ethyl 2-bromo-2,2-difluoroacetate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for ethyl 2-azido-2,2-difluoroacetate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide functional group, which can be potentially explosive.
化学反応の分析
Types of Reactions
Ethyl 2-azido-2,2-difluoroacetate primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Common Reagents and Conditions
Copper Catalysts: Copper(I) bromide (CuBr) or copper(I) iodide (CuI) are commonly used as catalysts.
Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used as solvents.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures, under an inert atmosphere such as nitrogen or argon.
Major Products
The major products formed from these reactions are amide-triazole functionalities. These products are valuable intermediates in the synthesis of various bioactive molecules and materials .
類似化合物との比較
Ethyl 2-azido-2,2-difluoroacetate is unique due to its combination of azide and difluoro functional groups. Similar compounds include:
Ethyl bromoacetate: Lacks the azide group and is used in different types of reactions.
Difluoroethylazide: Contains the azide group but lacks the ester functionality.
Tetrafluoropropyl azide: Contains more fluorine atoms and is used in different synthetic applications.
Ethyl 2-azido-2,2-difluoroacetate stands out due to its specific reactivity and versatility in click chemistry, making it a valuable reagent in various fields of research and industry.
特性
IUPAC Name |
ethyl 2-azido-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKRTIGSBFIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
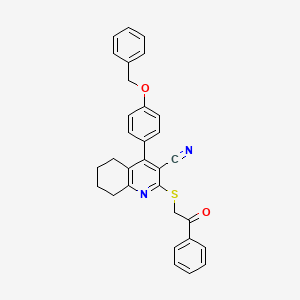
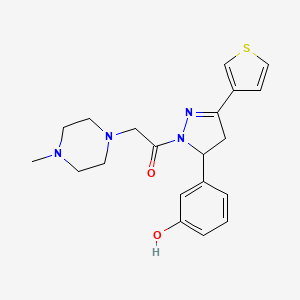
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
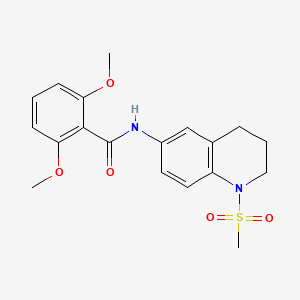
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)

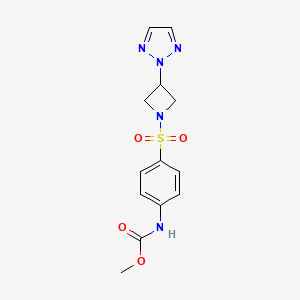
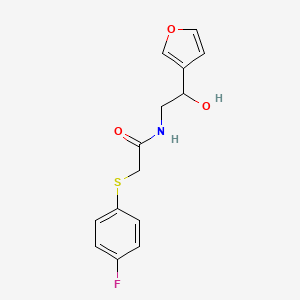
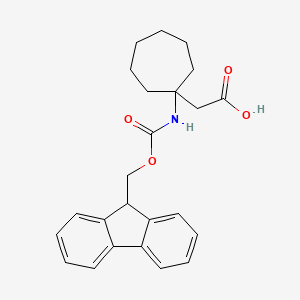
![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)
